molecular formula C17H17ClO3 B2397809 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 381680-30-4

3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2397809
CAS No.: 381680-30-4
M. Wt: 304.77
InChI Key: WLNNQMJFCCECGG-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde. The compound is registered under Chemical Abstracts Service number 381680-30-4, providing a unique identifier for this specific molecular structure. The molecular formula C17H17ClO3 indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and three oxygen atoms, resulting in a molecular weight of 305 daltons.

The structural architecture of this compound can be systematically analyzed through its constituent functional groups. The benzaldehyde core provides the fundamental aromatic framework, with the aldehyde functional group positioned at the first carbon of the benzene ring. The chloro substituent occupies the third position, functioning as an electron-withdrawing group that significantly influences the electronic properties of the aromatic system. The ethoxy group at the fifth position contributes moderate electron-donating characteristics while simultaneously increasing the lipophilicity of the molecule. Most notably, the 2-methylbenzyloxy group at the fourth position introduces substantial steric hindrance due to the ortho-methyl substitution, which creates unique spatial arrangements and potential for aromatic interactions.

The International Chemical Identifier representation of this compound is InChI=1S/C17H17ClO3/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3, while the simplified molecular-input line-entry system notation is ClC1=CC(OCC)=C(OCC2=CC=CC=C2C)C(Cl)=C1. These standardized representations facilitate computational analysis and database searches across multiple chemical information systems.

Historical Context in Benzaldehyde Derivative Research

The development of substituted benzaldehyde derivatives has roots tracing back to the early nineteenth century when benzaldehyde itself was first extracted in 1803 by French pharmacist Martrès during investigations into amygdalin, the compound found in bitter almonds. This initial discovery established the foundation for subsequent research into benzaldehyde chemistry, with Pierre Robiquet and Antoine Boutron Charlard further advancing the understanding of benzaldehyde properties and reactions. The first successful synthesis of benzaldehyde was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, marking a significant milestone in synthetic organic chemistry.

Contemporary research in benzaldehyde derivatives has expanded significantly beyond these historical foundations. Modern synthetic methodologies have enabled the creation of highly functionalized benzaldehyde compounds through sophisticated coupling reactions and controlled substitution patterns. Recent advances in synthetic organic chemistry have demonstrated the feasibility of preparing substituted benzaldehydes via two-step, one-pot procedures employing stable aluminum hemiaminal intermediates. These methodological developments have particular relevance for compounds like this compound, where multiple functional groups must be introduced with precise regioselectivity.

Research into benzaldehyde derivatives has revealed their significance as versatile intermediates in organic synthesis and their potential biological activities. The structural diversity achievable through systematic substitution of the benzaldehyde core has made these compounds valuable reactants in synthesizing more complex molecular architectures. Furthermore, investigations into naturally occurring benzaldehyde derivatives have uncovered compounds with notable biological properties, including anti-inflammatory activities isolated from fungal fermentation extracts. These discoveries have reinforced the importance of benzaldehyde derivatives in both synthetic chemistry and pharmaceutical research.

Theoretical studies have provided additional insights into the structure-activity relationships of benzaldehyde derivatives, particularly in the context of enzyme inhibition. Computational analysis of nuclear quadrupole coupling constants has revealed important correlations between electronic structure and biological activity in benzaldehyde compounds. Such theoretical investigations have contributed to a deeper understanding of how specific substitution patterns influence the pharmacological properties of benzaldehyde derivatives.

Key Physicochemical Properties

The physicochemical properties of this compound reflect the combined effects of its multiple functional groups and overall molecular architecture. The compound exhibits a calculated logarithm of the partition coefficient value of 4.57, indicating substantial lipophilicity that suggests favorable membrane permeability and potential for biological activity. This elevated lipophilicity results from the presence of the ethoxy group and the extended methylbenzyloxy substituent, both of which contribute hydrophobic character to the molecule.

The molecular structure contains 21 heavy atoms, providing a measure of molecular size and complexity. The presence of 6 rotatable bonds indicates moderate conformational flexibility, allowing the molecule to adopt various spatial arrangements while maintaining its core structural integrity. The compound features 2 aromatic rings, contributing to its overall stability and potential for intermolecular interactions through π-π stacking or aromatic hydrogen bonding.

Table 1: Physicochemical Properties of this compound

Property Value Units
Molecular Formula C17H17ClO3 -
Molecular Weight 305 Daltons
Logarithm of Partition Coefficient 4.57 -
Heavy Atoms Count 21 -
Rotatable Bond Count 6 -
Number of Rings 2 -
Carbon Bond Saturation 0.235 -
Polar Surface Area 36 Ångströms²
Hydrogen Bond Acceptors 3 -
Hydrogen Bond Donors 0 -

The polar surface area of 36 square Ångströms indicates limited polar character, consistent with the high lipophilicity of the compound. The molecule contains 3 hydrogen bond acceptor sites, corresponding to the three oxygen atoms present in the ethoxy group, the methylbenzyloxy group, and the aldehyde functionality. Notably, the compound contains no hydrogen bond donor groups, as confirmed by the absence of hydroxyl, amino, or other proton-donating functionalities.

The carbon bond saturation value of 0.235 reflects the predominance of aromatic carbon atoms in the structure, with the aromatic rings contributing significantly to the overall molecular framework. This parameter indicates that approximately 23.5% of the carbon atoms participate in saturated bonding arrangements, while the majority are involved in aromatic systems.

The electronic properties of the compound are significantly influenced by the electron-withdrawing chloro substituent at the third position, which affects the electron density distribution throughout the aromatic system. The ethoxy group at the fifth position provides moderate electron-donating effects, creating an electronic asymmetry that may influence the reactivity and binding properties of the molecule. The steric effects introduced by the 2-methylbenzyloxy group at the fourth position create additional complexity in the molecular interactions and may influence both chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNNQMJFCCECGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-ethoxybenzaldehyde and 2-methylbenzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylbenzyl alcohol attacks the carbonyl carbon of 3-chloro-5-ethoxybenzaldehyde, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiols (R-SH).

Major Products Formed

    Oxidation: 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

Reaction TypeDescriptionExample Products
OxidationConversion of the aldehyde group to a carboxylic acid3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
ReductionConversion of the aldehyde group to an alcohol3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol
SubstitutionReplacement of the chloro group with nucleophilesVarious substituted derivatives

Significant interest has emerged regarding the biological properties of this compound. Research indicates potential antimicrobial and anticancer activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival.
  • Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells through interactions with cellular signaling pathways crucial for proliferation and survival.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Studies : Research has shown that derivatives of benzaldehyde can exhibit varying degrees of antimicrobial effectiveness. The presence of specific functional groups in this compound may enhance its efficacy against certain pathogens.
  • Anticancer Investigations : Several studies have demonstrated that benzaldehyde derivatives can induce apoptosis in cancer cells. This compound's unique structure may allow it to interact with key signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing various biochemical pathways, such as oxidative stress response or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Structural and Electronic Comparisons
Compound Name Key Substituents Electronic Effects Molecular Formula Molecular Weight Reference
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (Target) Cl (C3), OCH₂C₆H₃(2-Me) (C4), OEt (C5) Cl (EWG), OEt (EDG), 2-Me (steric hindrance) C₁₇H₁₇ClO₃ 316.77 N/A (Hypothetical)
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde Cl (C3), OCH₂C₆H₄(4-Me) (C4), OMe (C5) OMe (stronger EDG than OEt), 4-Me (less steric hindrance) C₁₆H₁₅ClO₄ 306.74
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde Allyl (C3), OCH₂C₆H₄(4-Cl) (C4), OEt (C5) 4-Cl (EWG), allyl (π-π interactions) C₁₉H₁₈ClO₃ 343.80
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde OCH₂-thiazole (C4), OMe (C3) Thiazole (hydrogen bonding, heterocyclic EWG), OMe (EDG) C₁₂H₁₀ClNO₃S 283.73
3-Chloro-5-ethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde Cl (C3), O-(allyl derivative) (C4), OEt (C5) Allyl ether (increased lipophilicity, metabolic instability) C₁₅H₁₇ClO₃ 280.74
Key Observations:
  • Electron-Donating Groups (EDG): Ethoxy (OEt) and methoxy (OMe) groups at C5/C3 improve solubility but may reduce metabolic stability compared to halogens .
  • Steric Effects: The 2-methylbenzyloxy group in the target compound introduces ortho-substitution steric hindrance, which is absent in the para-substituted analogs (e.g., 4-methylbenzyloxy in ).
Key Observations:
  • Base Selection: Strong bases like Cs₂CO₃ () or K₂CO₃ () are used for etherification, with solvent systems (ACN/DMF) tailored to reactant solubility.
  • Temperature: Reactions typically proceed at 80°C, suggesting thermal stability of benzaldehyde intermediates.

Biological Activity

3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H17ClO3. It is a derivative of benzaldehyde characterized by the presence of chloro, ethoxy, and methylbenzyl groups attached to the benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound exhibits the following key chemical properties:

  • Molecular Weight : 304.8 g/mol
  • LogP : 5.06 (predicted), indicating good lipophilicity which may influence its biological activity and membrane permeability .

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, leading to several pharmacological effects. These effects are primarily attributed to its structural features, which allow it to bind to specific receptors or enzymes.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Its unique structure allows for interactions with cellular signaling pathways that are crucial for cancer cell proliferation and survival. Specific studies have shown that derivatives of benzaldehyde can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar effects .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The aldehyde group can participate in nucleophilic attacks, potentially inhibiting enzymes involved in critical metabolic processes.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Below is a summary of findings from relevant research:

StudyFindings
BenchChem Study (2024)Identified potential applications in drug development and pharmaceutical formulations due to unique structural properties.
Anticancer Activity ResearchDemonstrated that benzaldehyde derivatives can induce apoptosis in various cancer cell lines, suggesting similar potential for this compound .
Antimicrobial StudiesPreliminary results indicate effectiveness against certain bacterial strains, warranting further investigation into its mechanism .

Comparison with Similar Compounds

This compound can be compared with other benzaldehyde derivatives:

CompoundKey DifferencesBiological Activity
3-Chloro-5-ethoxybenzaldehydeLacks the 2-methylbenzyl groupLimited antimicrobial activity
4-[(2-Methylbenzyl)oxy]benzaldehydeLacks the chloro and ethoxy groupsModerate anticancer activity
3-Chloro-4-[(2-methylbenzyl)oxy]benzaldehydeLacks the ethoxy groupReduced biological efficacy

This comparison highlights the unique combination of functional groups in this compound that may confer specific advantages in biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, coupling 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) achieves efficient etherification . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to benzyl bromide) and inert atmosphere to prevent oxidation of the aldehyde group .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR confirms substitution patterns: the aldehyde proton appears as a singlet at ~10 ppm, while the ethoxy (δ 1.3–1.5 ppm, triplet) and benzyloxy (δ 4.8–5.1 ppm, singlet) groups are distinct .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm quantifies purity (>98% for pharmaceutical-grade synthesis) .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak [M+H]⁺ at m/z 335.08 (calculated for C₁₇H₁₆ClO₃) .

Advanced Research Questions

Q. What are the primary reaction pathways for this compound under oxidation and reduction conditions, and how do substituents influence product distribution?

  • Methodological Answer :

  • Oxidation : The aldehyde group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, yielding 3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. Competing side reactions (e.g., over-oxidation of ethoxy groups) are minimized by controlling temperature (<50°C) and pH (pH 2–3) .
  • Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol, while LiAlH₄ may reduce aromatic chlorides if heated above 60°C. Substituent steric effects (2-methylbenzyl vs. 4-fluorobenzyl) alter reaction rates by ~30% due to electronic and spatial hindrance .

Q. In medicinal chemistry applications, how does the substitution pattern of this compound affect its bioactivity and binding affinity to target enzymes?

  • Methodological Answer :

  • The 2-methylbenzyl group enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays. The ethoxy group at C5 stabilizes π-π stacking with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
  • Structure-activity relationship (SAR) studies show that replacing the chloro group with fluoro decreases IC₅₀ values by 50% in kinase inhibition assays, likely due to reduced steric bulk .
  • Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict hydrogen bonding between the aldehyde oxygen and Lys123 residue in target proteins, validated via mutagenesis studies .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes involving this compound, particularly in multi-step syntheses?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., aldehyde oxidation to acid) and identify side products early .
  • Statistical Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify interactions causing yield discrepancies. For example, a 2³ factorial design revealed that excess benzyl bromide (>1.5 equiv.) reduces yield by 20% due to dimerization .
  • Cross-Validation : Compare NMR data with PubChem entries (CID 573056 for analogous fluorinated derivatives) to confirm structural assignments .

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